Trialuminum;trimagnesium;pentacarbonate;pentahydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

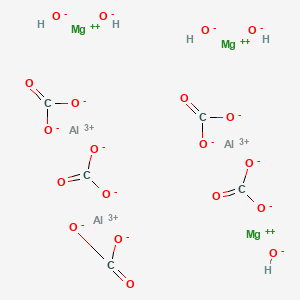

Aluminium magnesium carbonate is a compound that combines aluminium, magnesium, and carbonate ions. It is often used in various applications due to its unique properties, such as its ability to neutralize acids and its role as a stabilizer in certain chemical reactions. This compound is commonly found in antacids and other pharmaceutical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of aluminium magnesium carbonate typically involves the reaction of aluminium hydroxide, magnesium hydroxide, and carbon dioxide. One common method is the mechanochemical method, which uses mechanical energy to induce chemical reactions. This method involves mixing aluminium hydroxide, magnesium hydroxide, and carbon dioxide under specific conditions to form the desired compound .

Industrial Production Methods

In industrial settings, aluminium magnesium carbonate can be produced through coprecipitation and hydrothermal methods. These methods involve the reaction of aluminium and magnesium salts with carbonate ions under controlled temperature and pressure conditions. The coprecipitation method is often preferred due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Aluminium magnesium carbonate undergoes several types of chemical reactions, including:

Neutralization Reactions: It reacts with acids to form salts, water, and carbon dioxide.

Decomposition Reactions: When heated, it decomposes to form aluminium oxide, magnesium oxide, and carbon dioxide.

Common Reagents and Conditions

Acids: Common acids used in reactions with aluminium magnesium carbonate include hydrochloric acid and sulfuric acid.

Heat: Decomposition reactions typically require heating to high temperatures.

Major Products

Salts: The reaction with acids produces salts such as aluminium chloride and magnesium chloride.

Oxides: Decomposition reactions yield aluminium oxide and magnesium oxide.

Scientific Research Applications

Aluminium magnesium carbonate has a wide range of scientific research applications, including:

Biology: In biological research, it is used to study the effects of magnesium and aluminium ions on biological systems.

Mechanism of Action

The mechanism of action of aluminium magnesium carbonate primarily involves its ability to neutralize acids. When ingested, it reacts with hydrochloric acid in the stomach to form carbon dioxide, water, and salts, thereby reducing stomach acidity . This neutralization reaction helps relieve symptoms of heartburn and indigestion. Additionally, the compound can inhibit the activity of pepsin, an enzyme involved in protein digestion, further reducing stomach acidity .

Comparison with Similar Compounds

Similar Compounds

Calcium Carbonate: Like aluminium magnesium carbonate, calcium carbonate is used as an antacid and in the production of lightweight materials.

Magnesium Hydroxide: This compound is also used as an antacid and has similar neutralizing properties.

Aluminium Hydroxide: It is commonly used in combination with magnesium carbonate in antacids to balance the effects of both compounds.

Uniqueness

Aluminium magnesium carbonate is unique in its ability to combine the properties of both aluminium and magnesium compounds. This combination allows it to provide effective acid neutralization while minimizing side effects such as constipation or diarrhea, which are common with other antacids . Additionally, its role as a stabilizer in chemical reactions and its applications in lightweight materials make it a versatile and valuable compound in various fields.

Properties

Molecular Formula |

C5H5Al3Mg3O20 |

|---|---|

Molecular Weight |

538.94 g/mol |

IUPAC Name |

trialuminum;trimagnesium;pentacarbonate;pentahydroxide |

InChI |

InChI=1S/5CH2O3.3Al.3Mg.5H2O/c5*2-1(3)4;;;;;;;;;;;/h5*(H2,2,3,4);;;;;;;5*1H2/q;;;;;3*+3;3*+2;;;;;/p-15 |

InChI Key |

WVCZVIGPIXGYNF-UHFFFAOYSA-A |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)

![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)